
Levofenfluramine
Vue d'ensemble
Description
Il s'agit de l'énantiomère lévogyre de la fenfluramine, un composé qui était autrefois utilisé en clinique comme agent anorexique pour le traitement de l'obésité . En raison de son association avec des affections cardiovasculaires telles que la maladie valvulaire cardiaque et l'hypertension artérielle pulmonaire, la fenfluramine et ses énantiomères ont été retirés du marché .
Méthodes De Préparation
La synthèse de la lévofenfluramine implique plusieurs étapes :
Réaction avec l'anhydride acétique : Le dérivé d'acide acétique est ensuite mis à réagir avec l'anhydride acétique et un catalyseur pour former la 1-(3-(trifluorométhyl)phényl)propan-2-one.
Amination réductrice : L'étape finale implique une amination réductrice du dérivé de propan-2-one avec l'éthylamine en utilisant un agent réducteur de type borohydrure pour obtenir la lévofenfluramine.
Analyse Des Réactions Chimiques
La lévofenfluramine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent la convertir en amines ou en alcools.
Substitution : Elle peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, conduisant à la formation de différents dérivés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
Chimie : Elle sert de composé modèle pour étudier le comportement des dérivés de l'amphétamine.
Biologie : La recherche s'est concentrée sur ses effets sur la libération de neurotransmetteurs et les interactions avec les récepteurs.
Mécanisme d'action
La lévofenfluramine agit principalement comme un agent libérant la sérotonine, bien qu'elle soit moins puissante que son homologue dextrogyre, la dexfenfluramine . Elle se comporte également comme un antagoniste des récepteurs de la dopamine, ce qui peut contrer ses effets potentiels de suppression de l'appétit . Le métabolite actif du composé, la lévonorfenfluramine, est un puissant agent libérant la sérotonine et un agoniste des récepteurs 5-HT2B et 5-HT2C .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of amphetamine derivatives.
Biology: Research has focused on its effects on neurotransmitter release and receptor interactions.
Mécanisme D'action
Levofenfluramine primarily acts as a serotonin releasing agent, although it is less potent than its dextrorotatory counterpart, dexfenfluramine . It also behaves as a dopamine receptor antagonist, which may counteract its potential appetite suppressant effects . The compound’s active metabolite, levonorfenfluramine, is a potent serotonin releasing agent and a 5-HT2B and 5-HT2C receptor agonist .
Comparaison Avec Des Composés Similaires
La lévofenfluramine est comparée à d'autres composés similaires tels que :
Fenfluramine : La forme racémique du composé, utilisée en clinique comme agent anorexique.
Dexfenfluramine : L'énantiomère dextrogyre, responsable des propriétés de suppression de l'appétit de la fenfluramine.
Norfenfluramine : Un métabolite de la fenfluramine, également un agent libérant la sérotonine.
La lévofenfluramine est unique en ce qu'elle contribue principalement aux effets secondaires plutôt qu'aux effets thérapeutiques de la fenfluramine .
Activité Biologique
Levofenfluramine, a stereoisomer of fenfluramine, has garnered attention due to its biological activity, particularly in the context of treating epilepsy. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and clinical implications.
This compound is primarily recognized for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It exhibits agonistic activity at these receptors, which is believed to contribute to its anticonvulsant properties. Additionally, this compound acts as a positive allosteric modulator at the sigma-1 receptor (σ1R), influencing various neurotransmitter systems and potentially enhancing cognitive functions .
Mechanism | Description |
---|---|
5-HT2 Receptor Agonism | Activates serotonin receptors associated with mood and seizure control. |
σ1R Modulation | Enhances cognitive function and may reduce seizure frequency. |
Dopaminergic Activity | Influences dopamine pathways, although less understood. |
Pharmacokinetics
This compound is administered orally and is rapidly absorbed from the gastrointestinal tract. Its bioavailability is not significantly affected by food intake, with peak plasma concentrations typically occurring around three hours post-administration. Steady-state concentrations are reached within three to four days .
Clinical Efficacy
This compound has been primarily studied in the context of refractory epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). Clinical trials have demonstrated its efficacy in reducing seizure frequency.
Case Studies
- Dravet Syndrome : A study involving 12 patients indicated that this compound as an add-on therapy led to significant seizure reduction. Seven patients maintained seizure freedom for over a year, highlighting its long-term efficacy .
- Lennox-Gastaut Syndrome : In a double-blind randomized controlled trial, 54% of patients treated with this compound experienced a ≥50% reduction in monthly convulsive seizures compared to only 5% in the placebo group .
Table 2: Summary of Clinical Trials
Study Focus | Patient Population | Treatment Duration | Efficacy Rate (%) | Adverse Effects |
---|---|---|---|---|
Dravet Syndrome | 12 patients | 1-19 years | Seizure-free: 58% | Mild cardiac thickening |
Lennox-Gastaut Syndrome | 87 patients | Varies | ≥50% reduction: 54% | Decreased appetite, fatigue |
Safety Profile
The safety profile of this compound appears favorable compared to other antiepileptic drugs. Common adverse effects include decreased appetite, fatigue, diarrhea, and pyrexia. Notably, cardiac monitoring in clinical trials did not reveal significant valvular heart disease or pulmonary arterial hypertension .
Propriétés
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191009 | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-24-5 | |
Record name | (-)-Fenfluramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37577-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofenfluramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFENFLURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.